1-Ethylcyclopent-3-enecarboxylic acid
Description
1-Ethylcyclopent-3-enecarboxylic acid is a cyclopentene derivative featuring a five-membered unsaturated ring with a carboxylic acid group at position 1 and an ethyl substituent at the same position. Its molecular formula is C₈H₁₂O₂, with a monoisotopic mass of 140.0837 g/mol. The compound’s structure combines the reactivity of a cyclopentene ring (due to the conjugated double bond) with the acidity of the carboxylic acid group. The ethyl group introduces steric and electronic effects, influencing solubility, stability, and interaction with biological targets. This molecule is primarily studied in organic synthesis and medicinal chemistry, where its derivatives may serve as intermediates for pharmaceuticals or bioactive compounds .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-ethylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-2-8(7(9)10)5-3-4-6-8/h3-4H,2,5-6H2,1H3,(H,9,10) |
InChI Key |
IPPXPVLRIJFEHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC=CC1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclopentene and Cycloalkane Carboxylic Acids
Structural and Functional Group Differences
The table below summarizes key structural differences between 1-Ethylcyclopent-3-enecarboxylic acid and related compounds:
Key Observations :
- Ethyl vs. Hydrogen Substituent : The ethyl group in this compound increases steric bulk compared to unsubstituted cyclopent-3-enecarboxylic acid, reducing solubility in polar solvents but enhancing lipid membrane permeability .
- Oxo Group Impact : 3-Oxocyclopent-1-enecarboxylic acid’s ketone group enhances acidity (pKa ~2.5 vs. ~4.5 for the ethyl derivative) due to electron-withdrawing effects, making it more reactive in nucleophilic additions .
- Cyanide Functionalization: 1-Cyanocyclopentanecarboxylic acid’s cyano group introduces strong electron-withdrawing effects, further lowering pKa (~1.8) and increasing metabolic stability in biological systems .
Physicochemical Properties
| Property | This compound | Cyclopent-3-enecarboxylic acid | 3-Oxocyclopent-1-enecarboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 140.16 | 112.13 | 126.11 |
| Boiling Point (°C) | ~245 (estimated) | ~220 | ~260 (decomposes) |
| Water Solubility | Low (0.1–1 mg/mL) | Moderate (5–10 mg/mL) | Low (0.5–2 mg/mL) |
| Acidity (pKa) | ~4.5 | ~4.7 | ~2.5 |
Key Observations :
- The ethyl group reduces water solubility compared to the unsubstituted cyclopent-3-enecarboxylic acid.
- The ketone in 3-Oxocyclopent-1-enecarboxylic acid significantly lowers pKa, enhancing its utility in acid-catalyzed reactions .
Preparation Methods
Thionyl Chloride-Mediated Esterification
The most widely documented method involves reacting 3-cyclopentene-1-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂). This one-step esterification proceeds via acid chloride formation, followed by nucleophilic acyl substitution with ethanol.
Procedure :
A solution of 3-cyclopentene-1-carboxylic acid (500 g, 4.45 mol) in ethanol (500 mL) is cooled to 5–10°C, and SOCl₂ (257.59 g, 2.16 mol) is added dropwise. After stirring at room temperature for 30 minutes, the mixture is poured into water, extracted with ethyl acetate, and concentrated to yield the ester.
Key Data :
Mechanistic Insight :
SOCl₂ converts the carboxylic acid to its reactive acid chloride intermediate, which reacts exothermically with ethanol. The reaction’s efficiency stems from the stoichiometric use of SOCl₂, though excess ethanol ensures complete conversion.
Scalability and Variants
A scaled-down variant using 200 g of 3-cyclopentene-1-carboxylic acid and 106 g SOCl₂ achieved an 84% yield under similar conditions. However, reducing the SOCl₂ molar ratio to 1.5 equivalents (15.9 g for 10 g substrate) resulted in a lower yield of 54%, highlighting the importance of reagent stoichiometry.
Catalytic Cyclization of 5-Formylvaleric Acid Derivatives
High-Temperature Gas-Phase Cyclization
A patent by US6316659B1 describes producing cyclopentene-1-carboxylates via cyclization of 5-formylvaleric acid or its esters over oxidic catalysts (e.g., AlPO₄, SAPO) at 200–450°C.
Procedure :
Methyl 5-formylvalerate is heated over an aluminophosphate catalyst (e.g., AlPO₄-9) at 350°C, yielding cyclopentanone and methyl cyclopentene-1-carboxylate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature Range | 200–450°C | |
| Catalyst | AlPO₄, SAPO-5, SAPO-34 | |
| Byproducts | Cyclopentanone |
Advantages and Limitations :
-
Pros : High scalability; continuous gas-phase operation.
-
Cons : Requires specialized equipment; competing decarbonylation lowers yield.
Enzymatic Synthesis via Pig Liver Esterase
Multi-Step Enzymatic Resolution
A route involving ruthenium-catalyzed ring-closing metathesis (RCM) and enzymatic hydrolysis is described in ChemicalBook.
Procedure :
-
RCM Reaction : Diethyl diallylmalonate undergoes RCM using a Grubbs-type catalyst (tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine][benzylidene]ruthenium(II) dichloride) at 20°C for 6 hours.
-
Enzymatic Hydrolysis : The resulting diester is treated with pig liver esterase (PLE) in aqueous NaCl for 25 hours, selectively hydrolyzing one ester group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Pig Liver Esterase (PLE) | |
| Reaction Time | 25 hours | |
| Selectivity | High (exact yield unreported) |
Mechanistic Insight :
PLE’s regioselectivity enables selective mono-hydrolysis of the diester, though the yield remains unspecified.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
